Oxepanes

Oxepanes are a class of cyclic organic compounds characterized by the presence of an eight-membered ring with two adjacent oxygen atoms. These molecules exhibit unique structural and chemical properties due to their specific ring size and heteroatom content, making them of interest in various fields such as pharmaceuticals, materials science, and natural products. The flexibility within the oxepane framework allows for diverse functionalization possibilities, enabling the synthesis of a wide range of compounds with tailored properties. Notable examples include certain bioactive molecules that have shown promising activities against specific targets in drug discovery research. Oxepanes can be synthesized via various methods including condensation reactions, cycloaddition processes, and derivatization techniques, providing flexibility for synthetic chemists to manipulate their structures and functionalities according to the desired applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

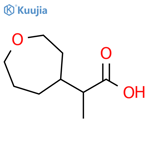

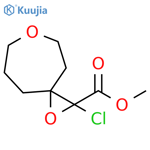

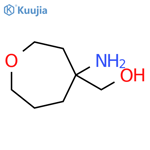

|

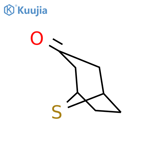

2-(oxepan-4-yl)propanoic acid | 1516199-75-9 | C9H16O3 |

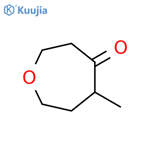

|

5-methyloxepan-4-one | 2254098-91-2 | C7H12O2 |

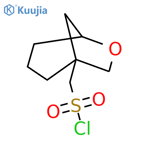

|

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride | 2247106-83-6 | C8H13ClO3S |

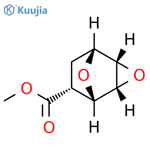

|

OARAGBOCQAZZPY-TYDWOXHJSA-N | 785807-06-9 | C8H10O4 |

|

1,6-Dioxaspiro[2.6]nonane-2-carboxylic acid, 2-chloro-, methyl ester | 1694049-00-7 | C9H13ClO4 |

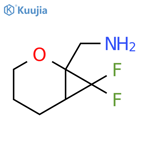

|

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine | 1955498-81-3 | C7H11F2NO |

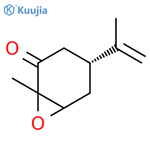

|

(4R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo4.1.0heptan-2-one | 677326-54-4 | C10H14O2 |

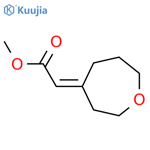

|

methyl 2-(4Z)-oxepan-4-ylideneacetate | 1563685-48-2 | C9H14O3 |

|

(4-aminooxepan-4-yl)methanol | 1478209-62-9 | C7H15NO2 |

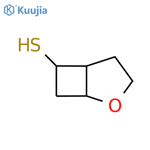

|

2-oxabicyclo3.2.0heptane-6-thiol | 2172116-61-7 | C6H10OS |

Literatura relevante

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

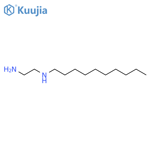

(2-aminoethyl)(decyl)amine Cas No: 7261-71-4

(2-aminoethyl)(decyl)amine Cas No: 7261-71-4 -

-

-

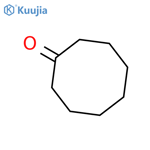

Cyclooctanone Cas No: 502-49-8

Cyclooctanone Cas No: 502-49-8